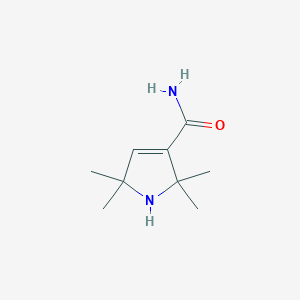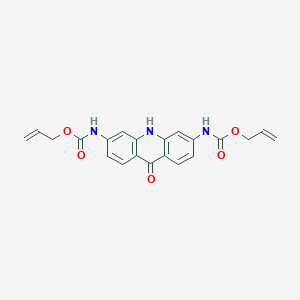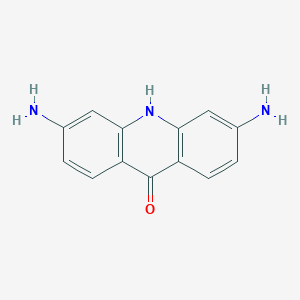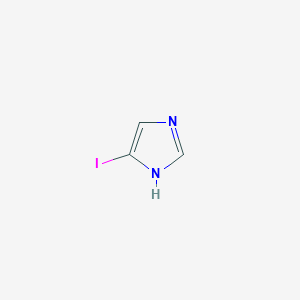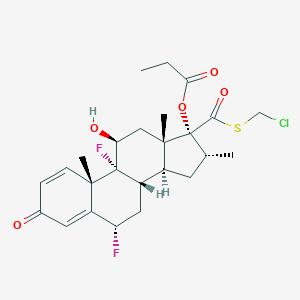![molecular formula C24H40BrN2O7P B015995 2-ブロモエチル[2-(ヘキサデカノイルアミノ)-4-ニトロフェニル]リン酸水素 CAS No. 60301-90-8](/img/structure/B15995.png)
2-ブロモエチル[2-(ヘキサデカノイルアミノ)-4-ニトロフェニル]リン酸水素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate is a chemical compound with the molecular formula C24H40BrN2O7P and a molecular weight of 579.5 g/mol. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of cellular processes and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate typically involves the reaction of 2-(hexadecanoylamino)-4-nitrophenol with 2-bromoethanol in the presence of a suitable base, followed by phosphorylation using a phosphorylating agent such as phosphorus oxychloride or phosphorus trichloride. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide or phosphate groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products include azidoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate or thiocyanatoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate.
Reduction: The major product is 2-aminoethyl [2-(hexadecanoylamino)-4-aminophenyl] hydrogen phosphate.
Oxidation: Products may include oxidized derivatives of the amide or phosphate groups.
作用機序
The mechanism of action of 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The bromine atom can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Bromoethyl [2-(octadecanoylamino)-4-nitrophenyl] hydrogen phosphate
- 2-Bromoethyl [2-(dodecanoylamino)-4-nitrophenyl] hydrogen phosphate
- 2-Chloroethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate
Uniqueness
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hexadecanoylamino group enhances its lipophilicity, facilitating its interaction with lipid membranes and hydrophobic biomolecules.
特性
IUPAC Name |
2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40BrN2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-22-20-21(27(29)30)16-17-23(22)34-35(31,32)33-19-18-25/h16-17,20H,2-15,18-19H2,1H3,(H,26,28)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFCHRQPORIQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40BrN2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401304 |
Source


|
| Record name | 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60301-90-8 |
Source


|
| Record name | 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
